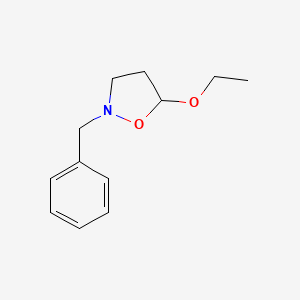
2-Benzyl-5-ethoxyisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-ethoxyisoxazolidine is a heterocyclic compound featuring an isoxazolidine ring substituted with benzyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-ethoxyisoxazolidine typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene, which forms the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-ethoxyisoxazolidine can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted isoxazolidine derivatives.
Scientific Research Applications
2-Benzyl-5-ethoxyisoxazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-5-ethoxyisoxazolidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The isoxazolidine ring can participate in hydrogen bonding and other interactions, which may influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Isoxazolidines: Compounds with similar isoxazolidine rings but different substituents.
Oxazolidines: Similar in structure but with an oxygen atom in place of the nitrogen in the ring.
Benzoxazoles: Contain a benzene ring fused to an oxazole ring, showing different chemical properties and applications.
Uniqueness
2-Benzyl-5-ethoxyisoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of benzyl and ethoxy groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-benzyl-5-ethoxy-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-2-14-12-8-9-13(15-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
YRDDLFHCJMZFLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
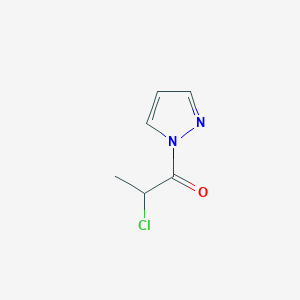
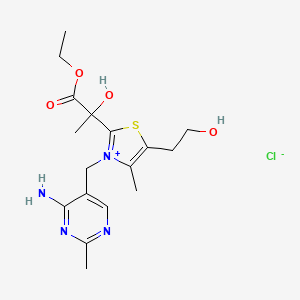
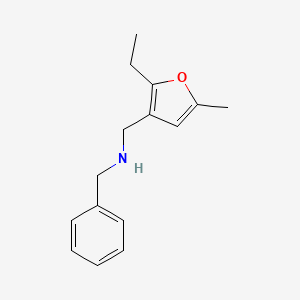
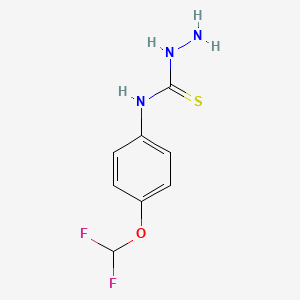
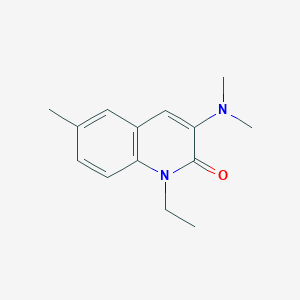


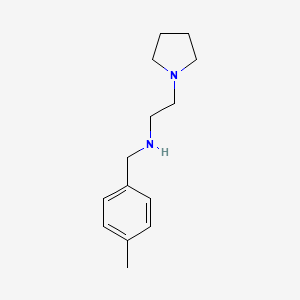
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
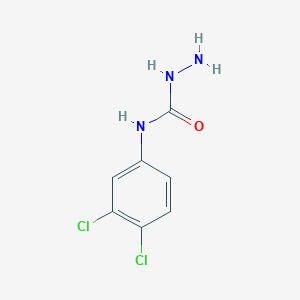
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)


